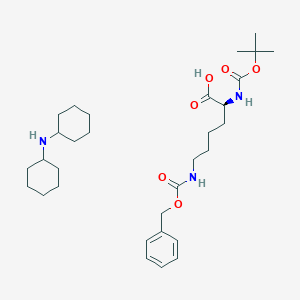![molecular formula C12H15Cl2NO2 B102060 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid CAS No. 17183-23-2](/img/structure/B102060.png)
4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid, also known as Mechloroethamine, is a nitrogen mustard alkylating agent that has been used for many years in cancer chemotherapy. It was first synthesized in the 1940s and has since been used to treat a variety of cancers, including lymphoma, leukemia, and breast cancer. The chemical structure of Mechloroethamine consists of a benzene ring with a methyl group and two chloroethyl groups attached to an amino group.
作用機序
4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine works by forming covalent bonds with DNA, which prevents the DNA from replicating and dividing. This leads to cell death and the inhibition of tumor growth. The alkylating activity of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine is dependent on its ability to form reactive intermediates that can react with DNA.
生化学的および生理学的効果
4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also affects the immune system by suppressing the production of cytokines, which are important for immune function. 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine can also cause damage to normal cells, leading to side effects such as nausea, vomiting, and bone marrow suppression.
実験室実験の利点と制限
4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine has several advantages for use in lab experiments. It is a well-established and widely used alkylating agent, which makes it easy to compare results across different studies. It is also relatively easy to synthesize, and its chemical properties are well characterized. However, 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine can be toxic to cells and can cause significant side effects, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine. One area of interest is the development of new analogs of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine that have improved efficacy and reduced toxicity. Another area of research is the use of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine in combination with other chemotherapy agents to improve treatment outcomes. Additionally, there is interest in exploring the use of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine in combination with immunotherapy to enhance the immune response to cancer cells. Finally, there is ongoing research into the mechanisms of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine's activity, including its interactions with DNA and other cellular targets.
合成法
The synthesis of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with bis(2-chloroethyl)amine to produce 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine.
科学的研究の応用
4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine has been extensively studied for its potential use in cancer chemotherapy. It works by alkylating DNA, which prevents cancer cells from dividing and proliferating. It has been shown to be effective against a variety of cancers, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, and breast cancer.
特性
CAS番号 |
17183-23-2 |
|---|---|
製品名 |
4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid |
分子式 |
C12H15Cl2NO2 |
分子量 |
276.16 g/mol |
IUPAC名 |
4-[bis(2-chloroethyl)amino]-3-methylbenzoic acid |
InChI |
InChI=1S/C12H15Cl2NO2/c1-9-8-10(12(16)17)2-3-11(9)15(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H,16,17) |
InChIキー |
UPHRSVSGLFZJPR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)O)N(CCCl)CCCl |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



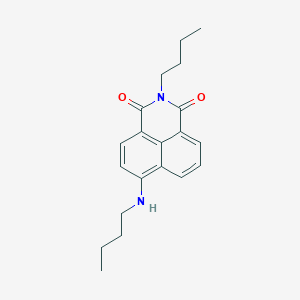
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
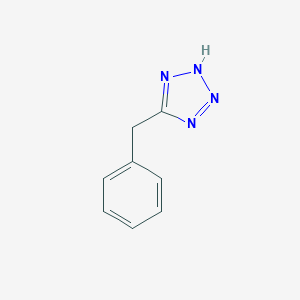
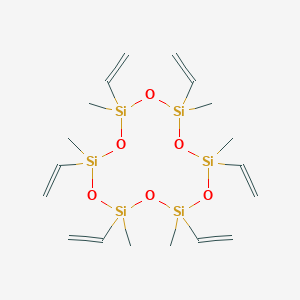
![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)
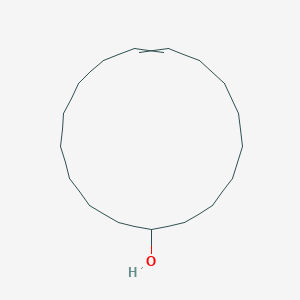
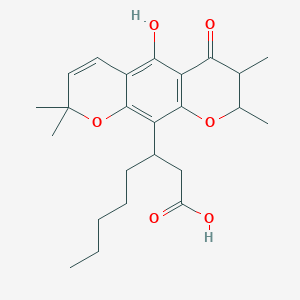
![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)
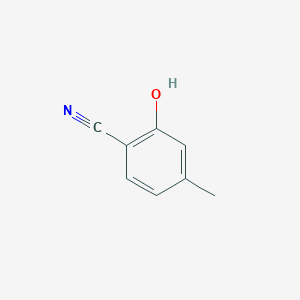
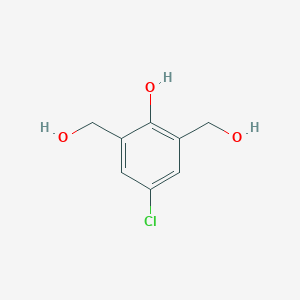
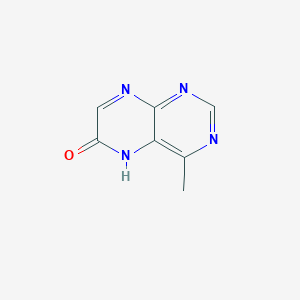
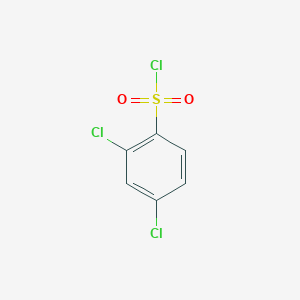
![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)
